molecular formula C8H6ClF3O2 B1488037 2-Chloro-4-trifluoromethoxybenzyl alcohol CAS No. 1261822-74-5

2-Chloro-4-trifluoromethoxybenzyl alcohol

Cat. No. B1488037
M. Wt: 226.58 g/mol
InChI Key: YWLMKHWUAXCYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-trifluoromethoxybenzyl alcohol is a chemical compound used in scientific research. It is offered by various chemical suppliers, indicating its relevance in the field .

Scientific Research Applications

Photocatalytic Oxidation

  • Application : 2-Chloro-4-trifluoromethoxybenzyl alcohol demonstrates potential in photocatalytic oxidation. This process involves the conversion of benzyl alcohol derivatives to aldehydes using a TiO2 photocatalyst under an O2 atmosphere and can be activated by both UV and visible light. The formation of a surface complex on TiO2 plays a crucial role in this reaction, offering insights into photocatalytic oxidation mechanisms (Higashimoto et al., 2009).

Biocatalysis in Asymmetric Catalysis

  • Application : Derivatives of 2-Chloro-4-trifluoromethoxybenzyl alcohol are used in biocatalytic processes. These derivatives are obtained through bioreduction with Baker’s yeast, yielding optically active alcohols. These alcohols are then transformed for use in asymmetric catalytic processes, such as nucleophilic catalysts in stereoselective alkoxycarbonylation or as chiral ligands in enantioselective additions (Busto et al., 2006).

Synthesis of PMB Ethers

  • Application : 2-Chloro-4-trifluoromethoxybenzyl alcohol is used in the preparation of PMB (p-methoxybenzyl) ethers. This involves the reaction of hydroxy groups with PMB derivatives in the presence of trimethylsilyl triflate to yield PMB ethers. This process is noted for its high yield and mild conditions (Nakano et al., 2001).

Oxidation Mechanisms with Non-heme Iron(IV)-oxo Complex

  • Application : The compound plays a role in studying the oxidation mechanisms involving benzyl alcohol derivatives and a non-heme iron(IV)-oxo complex. This research provides insights into the kinetic deuterium isotope effect and electron transfer processes, crucial for understanding complex oxidation reactions (Morimoto et al., 2012).

properties

IUPAC Name

[2-chloro-4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLMKHWUAXCYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-trifluoromethoxybenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.